N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and a carboxamide group, which is known for its role in various biochemical processes.
Mechanism of Action
Target of Action
The primary target of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is the glutamate NMDA receptor . This receptor plays a crucial role in the central nervous system, being involved in memory and learning processes. It is also implicated in several neurological and psychiatric disorders.
Mode of Action
This compound interacts with its target, the glutamate NMDA receptor, by acting as a high-affinity ligand . This interaction results in the antagonism of the NMDA receptor, which is thought to be the key pharmacological feature underlying the actions of dissociative anesthetics .
Biochemical Pathways
The compound’s interaction with the NMDA receptor affects the glutamatergic signaling pathway. This pathway is involved in the regulation of various downstream effects, including synaptic plasticity, which is critical for learning and memory. The compound’s antagonistic action on the NMDA receptor can disrupt these processes, potentially leading to psychotomimetic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonism of the NMDA receptor. This can result in a range of effects, from altered perception and cognition to potential neurotoxicity. In particular, the compound’s significant affinities for the NMDA receptor may explain its psychotomimetic effects in human users .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The resulting benzo[d]thiazole intermediate is then subjected to further functionalization to introduce the methoxyphenyl and carboxamide groups.
-
Hantzsch Thiazole Synthesis
Reactants: α-haloketone, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: Benzo[d]thiazole intermediate
-
Functionalization
Reactants: Benzo[d]thiazole intermediate, 2-methoxy-2-(3-methoxyphenyl)ethylamine, carboxylic acid derivative
Conditions: Various coupling reagents such as EDCI or DCC in the presence of a base
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in dry solvents such as tetrahydrofuran or ether.
Substitution: Halogenating agents, nucleophiles; typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
Benzo[d]thiazole-2-carboxamide: Lacks the methoxyphenyl group, leading to different biological activities.
N-(2-hydroxyethyl)benzo[d]thiazole-6-carboxamide: Contains a hydroxyethyl group instead of the methoxyphenyl group, resulting in different solubility and reactivity.
N-(2-methoxyethyl)benzo[d]thiazole-6-carboxamide: Contains a methoxyethyl group, which may affect its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-5-3-4-12(8-14)16(23-2)10-19-18(21)13-6-7-15-17(9-13)24-11-20-15/h3-9,11,16H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGTVQYAIFRZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.